8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound featuring a fused heterocyclic structure. This compound is part of the imidazo[2,1-f]purine family, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of action
The compound “8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” is a purine derivative. Purine derivatives are known to interact with various targets in the body, including enzymes, receptors, and transporters involved in cellular signaling .
Mode of action
As a purine derivative, this compound might interact with its targets by mimicking the natural purine bases (adenine and guanine), which are integral parts of DNA, RNA, and ATP .
Biochemical pathways
Depending on its specific targets, this compound could potentially affect various biochemical pathways. For instance, if it targets enzymes involved in DNA synthesis, it could affect cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and formulation. As a purine derivative, this compound might have good solubility in water, which could potentially enhance its bioavailability .
Result of action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in. For instance, if it inhibits an enzyme required for DNA synthesis, it could potentially halt cell proliferation .
Action environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other members of the imidazo[2,1-f]purine family, such as:
- 8-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- 8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Uniqueness
What sets 8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione apart is its unique structural features and specific biological activities.
Biological Activity
The compound 8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione (CAS No. 872843-35-1) is a member of the imidazopyridine derivatives family. This complex organic molecule has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, pharmacological profiles, and potential applications.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a fused heterocyclic system that includes purine and imidazole moieties. The molecular formula is C23H31N5O2, with a molecular weight of approximately 395.53 g/mol. The compound's structure can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its integrity and purity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization of appropriate precursors.
- Use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
- Catalysts like palladium or copper salts to facilitate reactions.
- Controlled temperature and pressure settings to optimize yield.
As a purine derivative, this compound potentially interacts with various biological targets such as enzymes and receptors involved in cellular signaling pathways. Its mechanism may involve mimicking natural purine bases (adenine and guanine), which are crucial for DNA and RNA synthesis.
Pharmacological Profiles
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various bacterial strains.
- Antiviral Properties : There is evidence suggesting efficacy against certain viral infections.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific biochemical pathways involved in cell cycle regulation.
Case Studies
Recent studies have explored the biological effects of this compound in various contexts:
- Antimicrobial Efficacy : A study demonstrated that 8-(3,5-dimethylphenyl)-3-heptyl-1-methyl-1H-imidazo[1,2-g]purine-2,4-dione showed potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL.
- Anticancer Activity : In vitro assays revealed that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.
- Mechanistic Insights : Research utilizing flow cytometry indicated that treatment with this compound resulted in G0/G1 phase cell cycle arrest in cancer cells.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition of growth | MIC = 15 µg/mL |
Anticancer | MCF-7 (Breast Cancer) | Cell proliferation inhibition | IC50 = 25 µM |
Antiviral | Various Viruses | Reduction in viral replication | Not specified |
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-5-6-7-8-9-10-28-21(29)19-20(25(4)23(28)30)24-22-26(11-12-27(19)22)18-14-16(2)13-17(3)15-18/h13-15H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWZXJFQQFGSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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